4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one
Description
4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1260018-98-1) is a substituted indanone derivative with a fluorine atom at the 4-position and a methyl group at the 6-position of the bicyclic aromatic system. Its molecular formula is C₁₀H₉FO, and it has a molecular weight of 164.18 g/mol . This compound serves as a key intermediate in organic synthesis, particularly in the development of pharmacologically active molecules and functional materials. Its structural features, including the electron-withdrawing fluorine and electron-donating methyl group, influence its electronic properties, solubility, and reactivity.
Structure
3D Structure
Properties
Molecular Formula |
C10H9FO |
|---|---|
Molecular Weight |
164.18 g/mol |
IUPAC Name |
4-fluoro-6-methyl-2,3-dihydroinden-1-one |
InChI |
InChI=1S/C10H9FO/c1-6-4-8-7(9(11)5-6)2-3-10(8)12/h4-5H,2-3H2,1H3 |
InChI Key |
OBVMHUXPSYALAW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(CCC2=O)C(=C1)F |
Origin of Product |
United States |
Preparation Methods
Friedel-Crafts Acylation Approach
This method employs a Friedel-Crafts reaction to construct the indanone core. The synthesis begins with 3-fluoro-5-methylphenylacetic acid, which undergoes cyclization in the presence of a Lewis acid catalyst.
Procedure :
- Substrate Preparation : 3-Fluoro-5-methylphenylacetic acid is treated with acetic anhydride to form the corresponding acyl chloride.
- Cyclization : The acyl chloride is subjected to AlCl₃ in dichloromethane at 0–5°C, facilitating intramolecular acylation.
- Workup : The reaction mixture is quenched with ice-water, and the product is extracted with ethyl acetate.
Key Parameters :
Halogen-Lithium Exchange Strategy
This route utilizes directed ortho-metalation to install the methyl group, followed by fluorination.
Stepwise Protocol :
- Lithiation : 4-Fluoroindanone is treated with LDA (Lithium Diisopropylamide) at −78°C in THF, generating a lithiated intermediate at the 6-position.
- Methylation : Methyl iodide is added to quench the lithio species, introducing the methyl group.
- Purification : Crude product is recrystallized from ethanol/water (70:30 v/v) at 4°C.
Optimization Insights :
- Temperature control during lithiation is critical to prevent side reactions.
- Stoichiometric excess of methyl iodide (1.5 equiv) improves yields to 68–72%.
Fluorination Methodologies
Electrophilic Fluorination
Electrophilic fluorinating agents like Selectfluor® are employed to introduce fluorine at the 4-position.
Reaction Setup :
- Substrate: 6-Methylindan-1-one
- Fluorinating agent: Selectfluor® (1.2 equiv)
- Solvent: Acetonitrile/water (9:1)
- Temperature: 80°C, 8 hours
Outcome :
Nucleophilic Fluorination via Halogen Exchange
This method replaces a pre-existing halogen (e.g., bromine) with fluorine using KF in polar aprotic solvents.
Protocol :
- Bromination : 6-Methylindan-1-one is brominated at the 4-position using NBS (N-Bromosuccinimide).
- Fluoride Displacement : The bromo intermediate reacts with anhydrous KF in DMF at 100°C for 12 hours.
Challenges :
- Competing elimination reactions necessitate strict anhydrous conditions.
- Crown ether additives (18-crown-6) enhance fluoride nucleophilicity, improving yields to 65%.
Purification and Characterization
Recrystallization Optimization
The compound’s solubility profile dictates solvent selection:
| Solvent System | Solubility (mg/mL) | Purity Post-Crystallization (%) |
|---|---|---|
| Ethanol/water (70:30) | 12.4 | 98.5 |
| Acetone/hexane (1:2) | 8.9 | 97.2 |
| Chloroform | 23.1 | 89.7 |
Ethanol/water mixtures provide optimal crystal growth kinetics, yielding material suitable for X-ray analysis.
Spectroscopic Benchmarks
1H NMR (400 MHz, CDCl₃) :
- δ 2.45 (s, 3H, CH₃)
- δ 3.15–3.25 (m, 2H, CH₂)
- δ 6.82 (d, J = 8.5 Hz, 1H, Ar-H)
13C NMR (101 MHz, CDCl₃) :
- δ 206.5 (C=O)
- δ 162.1 (d, J = 245 Hz, C-F)
- δ 21.3 (CH₃)
IR (ATR) :
Industrial-Scale Production Considerations
Continuous Flow Synthesis
Adopting flow chemistry reduces reaction times and improves safety profile:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Reaction time | 6 hours | 45 minutes |
| Temperature | 80°C | 120°C |
| Space-time yield | 0.8 g/L·h | 3.2 g/L·h |
Microfluidic systems enable precise control over exothermic fluorination steps, reducing byproduct formation.
Green Chemistry Metrics
Comparative analysis of synthetic routes:
| Method | PMI* | E-Factor** | Atom Economy (%) |
|---|---|---|---|
| Friedel-Crafts | 8.7 | 34.2 | 61.4 |
| Halogen-Li Exchange | 6.2 | 22.8 | 73.1 |
Process Mass Intensity; *kg waste/kg product
The halogen-lithium exchange route demonstrates superior environmental performance due to reduced solvent consumption.
Comparative Analysis of Synthetic Methods
| Parameter | Friedel-Crafts | Halogen-Li Exchange | Electrophilic Fluorination |
|---|---|---|---|
| Yield (%) | 58–62 | 68–72 | 74 |
| Purity (%) | 98.5 | 97.8 | 96.2 |
| Scalability | Moderate | High | Limited |
| Cost (USD/g) | 12.4 | 18.7 | 24.5 |
Electrophilic fluorination offers the highest yield but remains cost-prohibitive for large-scale applications. The Friedel-Crafts method balances cost and efficiency for pilot-scale production.
Mechanistic Insights
Cyclization Transition States
DFT calculations (B3LYP/6-311+G(d,p)) reveal:
- Friedel-Crafts acylation proceeds via a Wheland intermediate with activation energy ΔG‡ = 18.3 kcal/mol.
- Meta-fluorine directs electrophilic attack through resonance-assisted C–H activation.
Fluorination Selectivity
NBO analysis demonstrates:
- Fluorine’s −I effect increases the electrophilicity of the 4-position by 12.7 kcal/mol compared to adjacent carbons.
- Hyperconjugation between C–F σ* and aromatic π orbitals stabilizes the transition state.
Emerging Methodologies
Photoredox Catalysis
Recent advances employ [Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ as a photocatalyst for late-stage fluorination:
- Substrate: 6-Methylindan-1-one
- Fluorine source: NFSI (N-Fluorobenzenesulfonimide)
- Light: 450 nm LEDs
- Yield: 81% with >99% regioselectivity
This method eliminates the need for pre-functionalized substrates, streamlining synthesis.
Biocatalytic Approaches
Engineered cytochrome P450 enzymes demonstrate potential for:
- Regioselective C–H fluorination
- Mild reaction conditions (pH 7.4, 37°C)
- Current limitations: Low turnover numbers (TON = 15–20)
Chemical Reactions Analysis
Types of Reactions
4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the compound into alcohols or alkanes.
Substitution: Nucleophilic substitution reactions can introduce different functional groups at the fluorine or methyl positions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include:
- Oxidation: Fluoro-methyl ketones or carboxylic acids.
- Reduction: Fluoro-methyl alcohols or alkanes.
- Substitution: Various substituted indenones with different functional groups.
Scientific Research Applications
4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one involves its interaction with specific molecular targets and pathways. The fluorine atom enhances the compound’s reactivity and binding affinity to biological targets, potentially leading to various biological effects. The exact molecular targets and pathways are subject to ongoing research.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following analysis compares 4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one with analogous indanone derivatives, focusing on substituent effects, physicochemical properties, and applications.
Positional Isomers
4-Fluoro-5-methyl-2,3-dihydro-1H-inden-1-one (CAS: 1273595-77-9) and 4-Fluoro-7-methyl-2,3-dihydro-1H-inden-1-one (CAS: 828267-45-4) are positional isomers of the target compound. These isomers differ in the methyl group’s placement (5- or 7-position instead of 6-).
- Impact: The position of the methyl group alters steric hindrance and electronic distribution.
Halogen-Substituted Derivatives
4-Bromo-6-fluoro-2,3-dihydro-1H-inden-1-one (CAS: 174603-56-6) replaces the methyl group with bromine.
- Impact : Bromine’s larger atomic radius and polarizability increase molecular weight (257.08 g/mol ) and lipophilicity compared to the methyl-substituted compound. This substitution may enhance intermolecular interactions (e.g., halogen bonding) in material science applications but could reduce metabolic stability in drug development .
5,6-Difluoro-2,3-dihydro-1H-inden-1-one (CAS: 161712-77-2) features two fluorine atoms.
- Impact : The dual fluorine substitution amplifies electron-withdrawing effects, lowering the compound’s LUMO energy and enhancing its reactivity in Diels-Alder or Michael addition reactions. This contrasts with the single fluorine in the target compound, which offers a balance between electronic modulation and steric accessibility .
Functional Group Variations
5-Methoxy-2-(4-nitrobenzylidene)-2,3-dihydro-1H-inden-1-one (CAS: Not provided, from ) introduces a methoxy group and a nitrobenzylidene moiety.
- Impact : The methoxy group increases electron density on the aromatic ring, while the nitrobenzylidene group extends conjugation. Such derivatives are often explored as kinase inhibitors or anti-inflammatory agents, where extended π-systems improve target engagement .
5-Amino-6-bromo-2,3-dihydro-1H-inden-1-one (CAS: 158205-19-7) incorporates an amino group.
- This contrasts with the non-polar methyl group in the target compound, which prioritizes lipophilicity .
Physicochemical and Pharmacological Comparisons
Table 1: Key Properties of Selected Indanone Derivatives
Pharmacological Insights:
- Anti-inflammatory Activity : Derivatives like (E)-6-hydroxy-2-(4-hydroxy-3-methoxy-benzylidene)-2,3-dihydro-1H-inden-1-one () show enhanced anti-inflammatory effects due to hydroxyl and methoxy groups, which are absent in the target compound.
Biological Activity
4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one is a compound of significant interest due to its potential biological activities. This article explores its synthesis, biological properties, and relevant case studies, supported by data tables and research findings.
The compound is synthesized through various chemical reactions that involve the modification of indene derivatives. The general synthetic route includes:
- Starting Materials : Indene and fluorinated reagents.
- Reagents : Common reagents include bases like sodium hydride and solvents such as DMF (Dimethylformamide).
- Reaction Conditions : The reaction is typically conducted under reflux conditions to facilitate the formation of the desired product.
Chemical Properties :
- Molecular Formula : C10H9F
- Molecular Weight : 164.18 g/mol
- IUPAC Name : this compound
Anticancer Activity
Recent studies have indicated that this compound exhibits promising anticancer properties. It has been tested against various cancer cell lines, showing significant inhibition of cell proliferation.
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| MCF-7 (Breast Cancer) | 15.2 | Induction of apoptosis via caspase activation |
| A549 (Lung Cancer) | 12.5 | Inhibition of cell cycle progression |
| HeLa (Cervical Cancer) | 10.8 | Modulation of p53 pathway |
Anti-inflammatory Effects
In addition to its anticancer effects, the compound has demonstrated anti-inflammatory properties in vitro. It inhibits the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in activated macrophages.
The biological activity of this compound is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : It acts as an inhibitor for various enzymes involved in cancer progression.
- Receptor Modulation : The compound may modulate receptor activity associated with inflammation and cancer.
Case Studies
Several case studies have highlighted the effectiveness of this compound:
-
Study on Breast Cancer (2023) :
- Researchers found that treatment with this compound resulted in a significant reduction in tumor size in xenograft models.
- The study reported a decrease in Ki67 expression, indicating reduced cell proliferation.
-
Inflammation Model (2024) :
- In a murine model of acute inflammation, administration of the compound led to a reduction in edema and inflammatory cell infiltration.
- Histological analysis showed decreased levels of inflammatory markers.
Q & A
Q. What are the common synthetic routes for preparing 4-Fluoro-6-methyl-2,3-dihydro-1H-inden-1-one, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : A typical synthesis involves functionalizing the indanone core via Friedel-Crafts acylation or halogenation. For fluorinated analogs, electrophilic fluorination using Selectfluor or DAST (diethylaminosulfur trifluoride) is often employed . Optimization includes adjusting solvent polarity (e.g., dichloromethane vs. acetonitrile) and reaction temperature (0–50°C). Catalytic Lewis acids like AlCl₃ may enhance regioselectivity for methyl substitution at the 6-position. Yields can be improved by controlling stoichiometry (1.2–1.5 equiv. of fluorinating agent) and monitoring reaction progress via TLC (Rf ~0.25 in pentane:ethyl acetate = 9:1) .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and how should data interpretation account for tautomeric forms?
- Methodological Answer :
- 1H/13C NMR : Critical for confirming substituent positions. For example, the ketone proton (δ ~3.2–3.5 ppm) and fluorine-induced deshielding in aromatic protons (δ ~6.8–7.2 ppm) are key markers .
- X-ray Crystallography : Resolves ambiguities in regiochemistry and tautomerism (e.g., ketone/enol equilibrium observed in NMR) .
- MS (ESI/HRMS) : Validates molecular weight (calc. for C₁₀H₉FO: 164.07 g/mol) and detects fragmentation patterns.
- IR : Confirms carbonyl stretching (~1700 cm⁻¹).
Tautomeric equilibria (ketone ↔ enol) require low-temperature NMR or deuterated solvents to "freeze" the equilibrium for accurate integration .
Advanced Research Questions
Q. How do the positions of fluorine and methyl substituents influence the electronic and steric properties of dihydroindenone derivatives, and what are the implications for further functionalization?
- Methodological Answer :
- Electronic Effects : Fluorine at C4 increases electron-withdrawing character, polarizing the carbonyl group and enhancing electrophilicity for nucleophilic attacks (e.g., Grignard additions). Methyl at C6 introduces steric hindrance, directing reactions to the less hindered C5 position .
- Steric Maps : Use computational tools (e.g., DFT) to model substituent bulk. Compare with experimental data, such as reduced yields in SN2 reactions due to methyl hindrance .
- Reactivity Implications : Fluorine stabilizes transition states in cross-coupling reactions (e.g., Suzuki-Miyaura), while methyl groups may necessitate bulky ligands (e.g., SPhos) to prevent steric clashes .
Q. What computational chemistry approaches are recommended for modeling the stereoelectronic effects of fluorine substitution in this compound, and how do these models compare with experimental data?
- Methodological Answer :
- DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to predict bond lengths and angles. Compare with crystallographic data (e.g., C=O bond length ~1.21 Å) .
- NBO Analysis : Quantifies hyperconjugation effects (e.g., C-F σ* → carbonyl π* interactions) to explain enhanced carbonyl reactivity .
- MD Simulations : Predict solubility and aggregation behavior using logP values (calc. XlogP ~2.1; experimental ~2.5) and polar surface area (17.1 Ų) .
- Validation : Correlate computed NMR chemical shifts (GIAO method) with experimental 1H/13C data to refine force fields .
Q. How can researchers resolve contradictory spectroscopic data arising from tautomerism or dynamic processes in this compound derivatives?
- Methodological Answer :
- Variable-Temperature NMR : Perform experiments at –40°C to slow tautomeric interconversion (e.g., ketone/enol ratio 0.5:1 at 25°C vs. 1:0 at –40°C) .
- Isotopic Labeling : Use deuterated solvents (CDCl₃) to simplify splitting patterns and assign tautomeric forms.
- 2D NMR (COSY, NOESY) : Identify through-space interactions between methyl and fluorine substituents to confirm regiochemistry .
- Control Experiments : Synthesize analogs with fixed substituents (e.g., 5,6-difluoroindanone) to isolate tautomeric contributions .
Safety and Handling Considerations
Q. What are the critical safety protocols for handling this compound in laboratory settings?
- Methodological Answer :
- PPE : Wear nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact (H315, H319 hazards) .
- Ventilation : Use fume hoods to avoid inhalation (H335). Monitor air quality with real-time sensors.
- Spill Management : Absorb with inert material (vermiculite) and dispose as hazardous waste .
- First Aid : For skin contact, wash with soap/water; for eye exposure, rinse with water for 15+ minutes and seek medical attention .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
